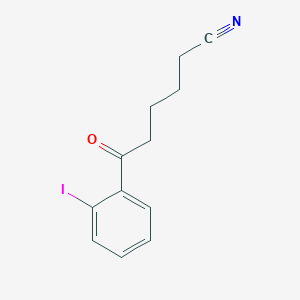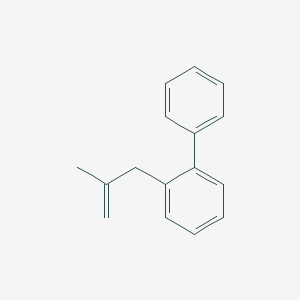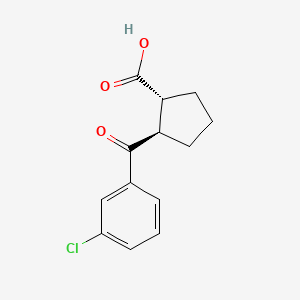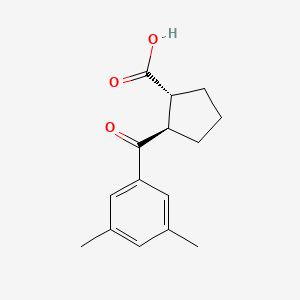
6-(2-Iodophenyl)-6-oxohexanenitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the iodination of a phenyl group and the formation of the nitrile group. The exact methods would depend on the specific reactions and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The iodophenyl and nitrile groups would likely contribute to the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The iodine atom on the phenyl ring and the nitrile group could potentially be sites of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. The presence of the iodine atom and the nitrile group could influence these properties .Aplicaciones Científicas De Investigación
1. Synthesis of Isothiocyanates
- Application Summary: Iodophenyl compounds are used in the synthesis of isothiocyanates . Isothiocyanates are considered to be biologically active degradation products of glucosinolates and are widely applied as chemoselective electrophiles in bioconjugate chemistry .
- Methods of Application: A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .
- Results or Outcomes: The yields of some products could be more than 90% . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .
2. Pharmaceutical Intermediates
- Application Summary: 2-Iodophenyl isothiocyanate is an important raw material and intermediate used in organic synthesis and pharmaceuticals .
- Methods of Application: The specific methods of application in pharmaceuticals are not detailed in the source .
- Results or Outcomes: The compound is used as an important raw material and intermediate in the synthesis of various pharmaceuticals .
3. Synthesis of 2-Arylbenzothiazoles
- Application Summary: Iodophenyl compounds are used in the synthesis of 2-arylbenzothiazoles . These compounds have numerous biological applications, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .
- Methods of Application: The specific methods of application in the synthesis of 2-arylbenzothiazoles are not detailed in the source .
- Results or Outcomes: The outcomes of the study showed that 11 C-labeled 6-substituted 2-(4-aminophenyl) benzothiazole (11 C PIB, 43) could selectively interact with cerebrovascular amyloid and amyloid plaques . Hence, it has been used as a radiolabeled probe for PET (positron emission tomography) imaging for the recognition of Alzheimer’s disease .
4. Synthesis of Axially Chiral Thiazine Derivatives
- Application Summary: Iodophenyl compounds are used in the synthesis of axially chiral thiazine derivatives . These derivatives have shown promising antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo) that causes rice bacterial blight .
- Methods of Application: An N-heterocyclic carbene (NHC)-catalyzed atroposelective annulation reaction is used for quick and efficient access to thiazine derivatives . A series of axially chiral thiazine derivatives bearing various substituents and substitution patterns were produced in moderate to high yields with moderate to excellent optical purities .
- Results or Outcomes: Preliminary studies revealed that some of the products exhibit promising antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo) that causes rice bacterial blight . Further applications of such axially chiral thiazine derivatives in the development of novel green pesticides are in progress .
5. Benzyne Formation via Di-iodobenzene Photolysis
- Application Summary: Iodophenyl compounds are used in the formation of benzyne through the photolysis of di-iodobenzene . Benzyne is a highly reactive intermediate in organic synthesis .
- Methods of Application: The study indicates that benzyne forms via a two-step process involving the elimination of both iodine atoms . The 2-iodophenyl radical pathway has a substantial energy demand for benzyne generation .
- Results or Outcomes: The results reveal that the non-radical path plays a crucial role in the benzyne production mechanism .
6. Electrophosphorescent Emitter in OLEDs
- Application Summary: 2-Arylbenzothiazole, which can be synthesized using iodophenyl compounds, is used as an electrophosphorescent emitter in Organic Light Emitting Diodes (OLEDs) .
- Methods of Application: The specific methods of application in OLEDs are not detailed in the source .
- Results or Outcomes: The outcomes of the study showed that 11 C-labeled 6-substituted 2-(4-aminophenyl) benzothiazole could selectively interact with cerebrovascular amyloid and amyloid plaques . Hence, it has been used as a radiolabeled probe for PET (positron emission tomography) imaging for the recognition of Alzheimer’s disease .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2-iodophenyl)-6-oxohexanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO/c13-11-7-4-3-6-10(11)12(15)8-2-1-5-9-14/h3-4,6-7H,1-2,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYGRIUSOSAKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCC#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642254 | |
| Record name | 6-(2-Iodophenyl)-6-oxohexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Iodophenyl)-6-oxohexanenitrile | |
CAS RN |
898768-03-1 | |
| Record name | 2-Iodo-ε-oxobenzenehexanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Iodophenyl)-6-oxohexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345391.png)
![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)
![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345393.png)
![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345395.png)
![cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345396.png)
![cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345397.png)
![cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345398.png)
![cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345400.png)
![cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345402.png)